Remikiren

Descripción

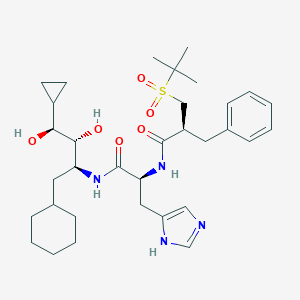

Structure

2D Structure

Propiedades

IUPAC Name |

(2S)-2-benzyl-3-tert-butylsulfonyl-N-[(2S)-1-[[(2S,3R,4S)-1-cyclohexyl-4-cyclopropyl-3,4-dihydroxybutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H50N4O6S/c1-33(2,3)44(42,43)20-25(16-22-10-6-4-7-11-22)31(40)37-28(18-26-19-34-21-35-26)32(41)36-27(17-23-12-8-5-9-13-23)30(39)29(38)24-14-15-24/h4,6-7,10-11,19,21,23-25,27-30,38-39H,5,8-9,12-18,20H2,1-3H3,(H,34,35)(H,36,41)(H,37,40)/t25-,27+,28+,29+,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXIGZRQVLGFTOU-VQXQMPIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)CC(CC1=CC=CC=C1)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3CCCCC3)C(C(C4CC4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)S(=O)(=O)C[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3CCCCC3)[C@H]([C@H](C4CC4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H50N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60155121 | |

| Record name | Remikiren | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60155121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

630.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126222-34-2 | |

| Record name | Remikiren | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126222-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Remikiren [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126222342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Remikiren | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00212 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Remikiren | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60155121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | REMIKIREN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LC7FBL96A4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Remikiren (Ro 42-5892): A Technical Guide to the First Orally Active Renin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Remikiren (Ro 42-5892) is a potent, second-generation, orally active, non-peptide inhibitor of the enzyme renin.[1] As the first and rate-limiting step in the renin-angiotensin-aldosterone system (RAAS), the inhibition of renin presents a primary target for antihypertensive therapies. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and a summary of key preclinical and clinical findings. Detailed experimental protocols derived from pivotal studies are presented, alongside quantitative data organized for clarity. Signaling pathway and experimental workflow diagrams are included to visually represent the core concepts. Although this compound's development was discontinued, it served as a crucial step in the evolution of direct renin inhibitors for the treatment of hypertension.[1]

Chemical Properties and Structure

This compound is a highly specific and potent inhibitor of human renin.[2] Its chemical structure is designed to mimic the transition state of the reaction between renin and its substrate, angiotensinogen.

| Property | Value | Source |

| Chemical Formula | C₃₃H₅₀N₄O₆S | DrugBank Online[3] |

| Molecular Weight | 630.8 g/mol | PubChem[4] |

| CAS Number | 126222-34-2 | DC Chemicals[5] |

| Synonyms | Ro 42-5892 | DrugBank Online[3] |

| InChI Key | UXIGZRQVLGFTOU-VQXQMPIVSA-N | precisionFDA[6] |

| SMILES | CC(C)(C)S(=O)(=O)C--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK----INVALID-LINK--O">C@HO | precisionFDA[6] |

Mechanism of Action: Targeting the Renin-Angiotensin-Aldosterone System (RAAS)

This compound functions as a direct inhibitor of renin, the enzyme responsible for converting angiotensinogen to angiotensin I.[7][8] This action effectively blocks the entire downstream cascade of the RAAS, leading to reduced levels of angiotensin II and aldosterone. The consequences of this inhibition include vasodilation and a decrease in sodium and water retention, ultimately resulting in a reduction in blood pressure.[8]

Signaling Pathway Diagram

Caption: Inhibition of the Renin-Angiotensin-Aldosterone System by this compound.

Preclinical and Clinical Data

This compound has been evaluated in a number of preclinical and clinical studies to determine its efficacy, pharmacokinetics, and pharmacodynamics.

In Vitro Efficacy

| Parameter | Value | Species | Source |

| IC₅₀ (purified renin) | 0.7 nM | Human | MedchemExpress |

| IC₅₀ (plasma renin) | 0.8 nM | Human | MedchemExpress |

| IC₅₀ (Angiotensin I production rate) | 0.5 ng/mL (0.8 nM) | Human | Weber et al., 1993[7] |

Pharmacokinetics in Humans

| Parameter | Oral Administration | Intravenous Administration | Source |

| Time to Peak Plasma Concentration (tₘₐₓ) | 0.25 - 2 hours | N/A | Weber et al., 1993[7] |

| Peak Plasma Concentration (Cₘₐₓ) at 200 mg | 4 - 6 ng/mL | N/A | Weber et al., 1993[7] |

| Peak Plasma Concentration (Cₘₐₓ) at 300 mg | 23 - 27 ng/mL | N/A | Weber et al., 1993[7] |

| Peak Plasma Concentration (Cₘₐₓ) at 600 mg | 65 - 83 ng/mL | N/A | Weber et al., 1993[7] |

| Peak Plasma Concentration (Cₘₐₓ) at 800 mg | 47 - 48 ng/mL | N/A | Weber et al., 1993[7] |

| Absolute Bioavailability | < 1% | N/A | Kleinbloesem et al., 1993[3] |

| Systemic Plasma Clearance | N/A | ~900 mL/min | Kleinbloesem et al., 1993[3] |

| Volume of Distribution | N/A | ~70 L | Kleinbloesem et al., 1993[3] |

Pharmacodynamics in Humans

| Study | Dose | Effect on Blood Pressure | Effect on Plasma Renin Activity (PRA) | Effect on Angiotensin II | Source |

| Himmelmann et al., 1996 | 600 mg/day for 8 days | No significant change alone; marked reduction with hydrochlorothiazide.[4] | Effectively inhibited 24 hours post-dose.[4] | Reduced only during the first few hours after administration.[4] | Himmelmann et al., 1996[4] |

| Rongen et al., 1993 | 600 mg single oral dose | Significant drop in diastolic BP from 30 min to 24 hours post-dose compared to placebo. | Prolonged decrease. | Not specified. | Rongen et al., 1993 |

Experimental Protocols

The following protocols are synthesized from the methodologies described in key clinical trials of this compound. For complete, step-by-step instructions, it is recommended to consult the full-text publications.

Clinical Trial Design (Representative)

A common design for clinical trials investigating this compound was a double-blind, randomized, placebo-controlled study.[4][7]

-

Patient Population: Adult male and female patients with mild to moderate essential hypertension.

-

Washout Period: A period of at least 3 weeks where patients discontinue any previous antihypertensive medications.[4]

-

Placebo Run-in: A single-blind placebo period of 1 to 2 weeks to establish baseline blood pressure and ensure compliance.[4]

-

Randomization: Patients are randomly assigned to receive either this compound at a specified dose or a matching placebo.

-

Treatment Period: A period of 8 days to several weeks of daily oral administration of the study drug.[4][7]

-

Measurements: Blood pressure, heart rate, plasma renin activity, immunoreactive renin, and plasma drug concentrations are measured at regular intervals.[3][7]

Measurement of Plasma Renin Activity (PRA)

PRA is typically determined by measuring the rate of angiotensin I generation from endogenous angiotensinogen in plasma.

-

Blood Collection: Venous blood samples are collected into chilled tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Separation: Samples are centrifuged at low temperature to separate the plasma.

-

Incubation: Plasma samples are incubated at 37°C for a specified period (e.g., 1.5 hours) to allow for the generation of angiotensin I. A parallel sample is kept at 4°C to serve as a blank.

-

Radioimmunoassay (RIA): The concentration of angiotensin I in the incubated and blank samples is quantified using a commercially available RIA kit.

-

Calculation: PRA is calculated as the difference in angiotensin I concentration between the 37°C and 4°C samples, expressed as nanograms of angiotensin I generated per milliliter of plasma per hour (ng/mL/h).

Measurement of this compound Plasma Concentrations

Plasma concentrations of this compound are typically determined using a validated high-performance liquid chromatography (HPLC) method.

-

Blood Collection and Plasma Separation: As described for PRA measurement.

-

Sample Preparation: Plasma samples undergo a solid-phase or liquid-liquid extraction to isolate the drug from plasma components.

-

HPLC Analysis: The extracted sample is injected into an HPLC system equipped with a suitable column (e.g., C18) and a detector (e.g., UV or mass spectrometry).

-

Quantification: The concentration of this compound is determined by comparing the peak area of the drug in the sample to a standard curve prepared with known concentrations of this compound.

Experimental Workflow Diagram

References

- 1. Multiple dose pharmacokinetics and concentration effect relationship of the orally active renin inhibitor this compound (Ro 42-5892) in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hemodynamics, biochemical effects, and pharmacokinetics of the renin inhibitor this compound in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Renin–Angiotensin–Aldosterone System (RAAS): Beyond Cardiovascular Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. teachmephysiology.com [teachmephysiology.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]

- 8. Prolonged blood pressure reduction by orally active renin inhibitor RO 42-5892 in essential hypertension - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Remikiren: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Remikiren (Ro 42-5892) is a potent, second-generation, orally active inhibitor of human renin, the enzyme that catalyzes the rate-limiting step in the renin-angiotensin-aldosterone system (RAAS). Its development in the early 1990s by Hoffmann-La Roche marked a significant milestone in the quest for direct renin inhibitors as a novel class of antihypertensive agents. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and key experimental data related to this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development in the cardiovascular field. While this compound's clinical development was ultimately discontinued, the insights gained from its journey have been invaluable in shaping our understanding of RAAS modulation and the development of subsequent renin inhibitors.

Introduction: Targeting the Apex of the RAAS Cascade

The renin-angiotensin-aldosterone system (RAAS) is a critical hormonal cascade that regulates blood pressure, fluid and electrolyte balance, and vascular resistance.[1][2] Dysregulation of this system is a key contributor to the pathophysiology of hypertension and other cardiovascular diseases.[1] For decades, the primary therapeutic interventions targeting the RAAS were angiotensin-converting enzyme (ACE) inhibitors and angiotensin II receptor blockers (ARBs). While effective, these agents act downstream in the cascade, leading to a compensatory rise in plasma renin activity (PRA) and the potential for "aldosterone escape."

Direct renin inhibition offers a more targeted approach by blocking the initial, rate-limiting step of the RAAS: the conversion of angiotensinogen to angiotensin I by the enzyme renin.[3][4] This upstream blockade theoretically provides a more complete and specific inhibition of the entire RAAS cascade. This compound emerged as a promising candidate from extensive research efforts to develop orally bioavailable, potent, and selective renin inhibitors.[3][5]

The Discovery and Synthesis of this compound

The development of this compound was a culmination of structure-activity relationship (SAR) studies aimed at creating non-peptidic, orally active renin inhibitors.[6] Early renin inhibitors were peptidic in nature and suffered from poor oral bioavailability and rapid clearance. The chemical structure of this compound, an L-histidine derivative, was designed to mimic the transition state of the renin-angiotensinogen interaction, thereby enabling potent and specific binding to the active site of renin.[7]

Mechanism of Action: Direct Renin Inhibition

This compound functions as a highly potent and specific competitive inhibitor of the enzyme renin.[7][8] By binding to the active site of renin, it prevents the enzymatic cleavage of angiotensinogen to angiotensin I.[9] This action effectively shuts down the production of downstream effectors, angiotensin II and aldosterone, leading to vasodilation, reduced sodium and water retention, and a decrease in blood pressure.[7][8]

Signaling Pathway: The Renin-Angiotensin-Aldosterone System and the Action of this compound

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound.

Quantitative Data

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Species | Reference |

| IC50 | 0.7 nmol/L | Human Renin | [3] |

Table 2: Pharmacokinetic Parameters of this compound in Various Species

| Species | Route | Dose | Tmax | Cmax | Bioavailability | Mean Residence Time | Plasma Clearance | Reference |

| Rat | Oral | - | ~5 min | - | < 6% | < 1.5 h | High | [10] |

| Dog | Oral | - | ~5 min | - | < 6% | < 1.5 h | High | [10] |

| Primate | Oral | - | ~5 min | - | < 6% | < 1.5 h | High | [10] |

| Human | Oral | 200 mg | 0.25-2 h | 4-6 ng/mL | < 1% | - | 900 mL/min (IV) | [11][12] |

| Human | Oral | 300 mg | 0.25-2 h | 23-27 ng/mL | < 1% | - | 900 mL/min (IV) | [12] |

| Human | Oral | 600 mg | 0.25-2 h | 65-83 ng/mL | < 1% | - | 900 mL/min (IV) | [12] |

| Human | Oral | 800 mg | 0.25-2 h | 47-48 ng/mL | < 1% | - | 900 mL/min (IV) | [12] |

Table 3: Hemodynamic and Biochemical Effects of this compound in Hypertensive Patients (8 days treatment with 600 mg)

| Parameter | Change | p-value | Reference |

| Mean Arterial Pressure (Peak) | -11.2 ± 0.8% | < 0.01 | [13] |

| Mean Arterial Pressure (Trough) | -6 ± 0.8% | < 0.01 | [13] |

| Glomerular Filtration Rate | No significant change | - | [13] |

| Effective Renal Plasma Flow | +9.6% | < 0.05 | [13] |

| Filtration Fraction | -10 ± 2% | < 0.01 | [13] |

| Renal Vascular Resistance | -15 ± 2% | < 0.01 | [13] |

| Cumulative Sodium Excretion | -82 ± 22 mmol | < 0.01 | [13] |

| Proteinuria (in patients with overt proteinuria) | -27% | < 0.01 | [13] |

| Albuminuria (in other patients) | -20% | < 0.05 | [13] |

Experimental Protocols

In Vitro Renin Inhibition Assay (Fluorometric)

This protocol is a general representation of a fluorometric renin inhibition assay.

Objective: To determine the in vitro inhibitory activity (IC50) of this compound against human renin.

Principle: The assay utilizes a synthetic peptide substrate containing a fluorescent reporter and a quencher. In its intact form, the fluorescence is quenched. Upon cleavage by renin, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence.

Materials:

-

Recombinant human renin

-

Fluorogenic renin substrate (e.g., based on FRET)

-

Assay buffer (e.g., Tris or MES buffer at physiological pH)

-

This compound (dissolved in a suitable solvent like DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, the fluorogenic substrate, and the different concentrations of this compound to the respective wells.

-

Include control wells containing the substrate and buffer but no inhibitor (for 100% enzyme activity) and wells with substrate and buffer only (for background fluorescence).

-

Initiate the reaction by adding a fixed concentration of recombinant human renin to all wells except the background controls.

-

Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

-

Subtract the background fluorescence from all readings.

-

Calculate the percentage of renin inhibition for each this compound concentration relative to the control (100% activity).

-

Plot the percentage inhibition against the logarithm of the this compound concentration and determine the IC50 value using a suitable curve-fitting algorithm.

Caption: Workflow for an in vitro renin inhibition assay.

Measurement of Plasma Renin Activity (PRA) by Radioimmunoassay

Objective: To measure the activity of renin in plasma samples from subjects treated with this compound.

Principle: PRA is determined by measuring the rate of angiotensin I (Ang I) generation from endogenous angiotensinogen in plasma under controlled conditions. The generated Ang I is then quantified using a competitive radioimmunoassay (RIA).

Materials:

-

Plasma samples collected in EDTA tubes

-

Angiotensin I radioimmunoassay kit (containing 125I-labeled Ang I, Ang I antibody, and standards)

-

Inhibitors of angiotensin-converting enzyme and angiotensinases (e.g., EDTA, dimercaprol, and 8-hydroxyquinoline)

-

pH buffer to maintain plasma at the optimal pH for renin activity (pH 5.5-6.0)

-

Incubator at 37°C and an ice bath

-

Gamma counter

Procedure:

-

Sample Collection and Handling: Collect blood in chilled EDTA tubes and separate plasma by centrifugation at low temperature to prevent cryoactivation of prorenin.

-

Angiotensin I Generation:

-

Divide each plasma sample into two aliquots.

-

To both aliquots, add inhibitors of ACE and angiotensinases and the pH buffer.

-

Incubate one aliquot at 37°C for a fixed time (e.g., 1.5 to 3 hours) to allow for Ang I generation.

-

Keep the second aliquot on ice (0-4°C) during the incubation period to serve as a baseline (blank) for pre-existing Ang I.

-

-

Radioimmunoassay:

-

Following incubation, subject both the 37°C and 4°C samples to the RIA procedure.

-

Add 125I-labeled Ang I and a specific Ang I antibody to the samples and standards.

-

Incubate to allow competitive binding between the labeled and unlabeled Ang I for the antibody.

-

Separate the antibody-bound Ang I from the free Ang I (e.g., using dextran-coated charcoal).

-

Measure the radioactivity of the antibody-bound fraction using a gamma counter.

-

-

Calculation:

-

Construct a standard curve using the Ang I standards.

-

Determine the concentration of Ang I in both the 37°C and 4°C samples from the standard curve.

-

Calculate the net amount of Ang I generated by subtracting the concentration in the 4°C sample from the 37°C sample.

-

Express the PRA as the amount of Ang I generated per unit of plasma per hour of incubation (e.g., ng/mL/hr).

-

Caption: Workflow for Plasma Renin Activity (PRA) measurement.

Quantification of this compound in Plasma by HPLC

Objective: To determine the concentration of this compound in plasma samples for pharmacokinetic studies.

Principle: High-Performance Liquid Chromatography (HPLC) is used to separate this compound from other plasma components, followed by its detection and quantification.

General Methodology (Specific parameters may vary):

-

Sample Preparation:

-

Protein precipitation: Add a precipitating agent (e.g., acetonitrile or methanol) to the plasma sample to precipitate proteins.

-

Centrifuge to pellet the precipitated proteins.

-

Collect the supernatant.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

HPLC System:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol), often run in a gradient elution mode.

-

Flow Rate: Typically around 1.0 mL/min.

-

Detector: A UV detector set at a wavelength where this compound has significant absorbance, or a fluorescence detector after derivatization for enhanced sensitivity.[14]

-

-

Quantification:

-

A calibration curve is constructed by running standards of known this compound concentrations.

-

The peak area of this compound in the plasma sample chromatogram is compared to the calibration curve to determine its concentration.

-

An internal standard is often used to improve accuracy and precision.

-

Animal Model: Sodium-Depleted Primates

Objective: To evaluate the in vivo efficacy of this compound in a relevant animal model of hypertension.

Rationale: Primates are used due to the high species specificity of renin. Sodium depletion is employed to activate the RAAS, making the animals more sensitive to the effects of renin inhibitors.

Procedure:

-

Animal Selection: Use a suitable primate species, such as squirrel monkeys or marmosets.

-

Sodium Depletion: Induce sodium depletion through a low-sodium diet and/or administration of a diuretic for a specified period.

-

Blood Pressure Monitoring: Continuously monitor blood pressure using telemetry or other appropriate methods.

-

Drug Administration: Administer this compound orally or intravenously at various doses.

-

Data Collection: Record blood pressure, heart rate, and collect blood samples at various time points for the measurement of PRA, angiotensin II levels, and this compound plasma concentrations.

-

Analysis: Analyze the dose-dependent effects of this compound on blood pressure and RAAS components.

Clinical Development and Outcomes

Clinical trials with this compound demonstrated its efficacy in lowering blood pressure, particularly in patients with high renin levels and when used in combination with diuretics.[13] Studies showed that this compound effectively inhibited PRA.[11] However, its oral bioavailability was low, and its antihypertensive effect as a monotherapy was not always consistent.[10] Ultimately, the clinical development of this compound was discontinued. Nevertheless, the knowledge gained from the this compound program provided crucial insights into the therapeutic potential and challenges of direct renin inhibition, paving the way for the development of subsequent renin inhibitors like Aliskiren.

Conclusion

This compound represents a significant chapter in the history of antihypertensive drug development. As a potent and specific direct renin inhibitor, it validated the therapeutic concept of targeting the apex of the RAAS cascade. The comprehensive data gathered from its preclinical and clinical studies have provided a valuable foundation for the field. While it did not reach the market, the scientific journey of this compound has left a lasting legacy, informing the design and development of next-generation RAAS modulators and deepening our understanding of cardiovascular pharmacology.

References

- 1. jacc.org [jacc.org]

- 2. This compound (Ro 42-5892)--an orally active renin inhibitor in essential hypertension. Effects on blood pressure and the renin-angiotensin-aldosterone system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. s3.amazonaws.com [s3.amazonaws.com]

- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 5. researchgate.net [researchgate.net]

- 6. Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Radioimmunoassay of plasma renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jacc.org [jacc.org]

- 9. portlandpress.com [portlandpress.com]

- 10. fybreeds.com [fybreeds.com]

- 11. resources.novusbio.com [resources.novusbio.com]

- 12. US8168616B1 - Combination comprising a renin inhibitor and an angiotensin receptor inhibitor for hypertension - Google Patents [patents.google.com]

- 13. Radioimmunoassay of plasma renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. eoinobrien.org [eoinobrien.org]

Remikiren: A Technical Guide to a Potent Renin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remikiren is a potent and highly specific, orally active inhibitor of the enzyme renin.[1][2] Developed by Hoffmann-La Roche, it represents a targeted therapeutic approach to hypertension by directly blocking the initial and rate-limiting step of the renin-angiotensin-aldosterone system (RAAS).[2][3] This document provides an in-depth technical overview of this compound's chemical structure, physicochemical and pharmacological properties, and the methodologies used in its evaluation.

Chemical Structure and Identifiers

This compound is a complex synthetic molecule. Its structure and key identifiers are summarized below.

| Identifier | Value | Source |

| IUPAC Name | (2S)-2-[(2R)-2-benzyl-3-(2-methylpropane-2-sulfonyl)propanamido]-N-[(2R,3S,4R)-1-cyclohexyl-4-cyclopropyl-3,4-dihydroxybutan-2-yl]-3-(1H-imidazol-4-yl)propanamide | [3] |

| CAS Number | 126222-34-2 | [1][4] |

| Molecular Formula | C₃₃H₅₀N₄O₆S | [1][4][5][6][7] |

| Molecular Weight | 630.84 g/mol | [4][5][6][7] |

| SMILES String | CC(C)(C)S(=O)(=O)C--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK----INVALID-LINK--O">C@HO | [5][6][8] |

| InChI Key | UXIGZRQVLGFTOU-VQXQMPIVSA-N | [1][5][6] |

| Synonyms | Ro 42-5892 | [1][9] |

Physicochemical Properties

The physicochemical properties of this compound influence its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| Melting Point | 349.84 °C | [4] |

| Boiling Point | 970.2 °C | [4] |

| Water Solubility | 0.0213 mg/mL | [1] |

| logP | 2.42 | [1] |

| pKa (Strongest Acidic) | 12.32 | [1] |

| pKa (Strongest Basic) | 6.74 | [1] |

| Polar Surface Area | 161.48 Ų | [1] |

| Hydrogen Bond Donors | 5 | [1] |

| Hydrogen Bond Acceptors | 7 | [1] |

| Rotatable Bond Count | 16 | [1] |

Pharmacological Properties

Mechanism of Action

This compound is a direct inhibitor of renin, the enzyme that catalyzes the conversion of angiotensinogen to angiotensin I.[10][11] This is the first and rate-limiting step in the renin-angiotensin-aldosterone system (RAAS), a critical regulator of blood pressure and fluid balance.[12][13] By inhibiting renin, this compound effectively reduces the production of angiotensin I and subsequently angiotensin II, a potent vasoconstrictor.[10][11] This leads to vasodilation, reduced aldosterone secretion, and a decrease in blood pressure.[11] In vitro studies have shown this compound to be a highly potent inhibitor of human renin with an IC₅₀ of 0.7 nM.[2][9][14]

Pharmacokinetics

The pharmacokinetic profile of this compound has been investigated in various species, including humans.

| Parameter | Value | Species | Source |

| Oral Bioavailability | Low (<6%) | Rat, Dog, Primates | [15][16] |

| Plasma Clearance | High, approaching hepatic blood flow | Rat, Dog, Primates | [15][16] |

| Mean Residence Time (IV) | < 1.5 hours | Rat, Dog, Primates | [15][16] |

| Volume of Distribution (IV) | ~70 L | Healthy Humans | |

| Systemic Plasma Clearance (IV) | ~900 mL/min | Healthy Humans | |

| Time to Peak Plasma Concentration (Oral) | 0.25 - 2 hours | Hypertensive Patients | |

| Protein Binding | 83% | - | [1] |

Despite its low oral bioavailability, a small portion of an oral dose is absorbed very rapidly, leading to peak concentrations within minutes in some cases.[15][16] The high plasma clearance is attributed to rapid metabolism and biliary and renal excretion of the unchanged drug.[15]

Pharmacodynamics

Oral administration of this compound leads to a dose-dependent decrease in plasma renin activity (PRA) and angiotensin I production. This effect can last for more than 12 hours with higher doses. In hypertensive patients, this compound has been shown to lower blood pressure.[1] Interestingly, while the biochemical effects (inhibition of PRA) are observed, a direct correlation with blood pressure changes is not always consistently found, suggesting a potential role of a 'tissue' compartment in its prolonged antihypertensive effect.[15][16]

Experimental Protocols

Quantification of this compound in Plasma (HPLC with Fluorescence Derivatization)

While a specific, detailed protocol for this compound is not publicly available, a general workflow can be outlined based on established methods for similar analyses.[15]

Methodology:

-

Sample Preparation: Plasma samples are collected and stored appropriately. A liquid-liquid extraction is performed to isolate this compound from plasma components.

-

Derivatization: The extracted this compound is reacted with a fluorescent labeling agent to enhance its detection by a fluorescence detector.

-

HPLC Analysis: The derivatized sample is injected into a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column (e.g., C18). An appropriate mobile phase is used to separate this compound from other components.

-

Detection and Quantification: The fluorescence of the derivatized this compound is measured as it elutes from the column. The concentration is determined by comparing the signal to a standard curve of known this compound concentrations.

Plasma Renin Activity (PRA) Assay

PRA is a key pharmacodynamic marker for renin inhibitors. It is typically measured using an immunoradiometric assay (IRMA) or an enzyme-linked immunosorbent assay (ELISA).[5][15]

Methodology:

-

Sample Collection: Blood is collected in tubes containing EDTA to prevent coagulation and inhibit angiotensin-converting enzyme.[5]

-

Angiotensin I Generation: The plasma is incubated at 37°C for a specific period to allow the endogenous renin to cleave angiotensinogen, generating angiotensin I.[5]

-

Stopping the Reaction: The enzymatic reaction is stopped, typically by cooling the sample.

-

Quantification of Angiotensin I: The amount of generated angiotensin I is quantified using a competitive immunoassay (IRMA or ELISA) with antibodies specific to angiotensin I.[5][15] The results are expressed as the mass of angiotensin I generated per unit of plasma per hour of incubation (e.g., ng/mL/h).[5]

Clinical Trial Protocol in Essential Hypertension

The following outlines a typical study design for evaluating the efficacy and safety of this compound in patients with essential hypertension, based on published clinical trials.[1]

Study Design: Double-blind, randomized, placebo-controlled, crossover or parallel-group study.

Patient Population: Adult patients with a diagnosis of mild to moderate essential hypertension.

Methodology:

-

Washout Period: Patients discontinue their current antihypertensive medications for a specified period (e.g., 3 weeks).[1]

-

Placebo Run-in: A single-blind placebo period (e.g., 1 week) is implemented to establish a stable baseline blood pressure.[4]

-

Randomization: Patients are randomly assigned to receive either this compound (at various doses) or a placebo.

-

Treatment Period: Patients receive the assigned treatment for a defined duration (e.g., 8 days).[1][4] In some studies, a diuretic may be added to the treatment regimen to assess synergistic effects.[1]

-

Assessments:

-

Blood Pressure and Heart Rate: Measured at regular intervals throughout the study.

-

Pharmacokinetic Sampling: Blood samples are collected at various time points to determine the plasma concentration of this compound.

-

Pharmacodynamic Sampling: Blood samples are collected to measure plasma renin activity (PRA) and other biomarkers of the RAAS.

-

Safety and Tolerability: Adverse events are monitored and recorded throughout the study.

-

Conclusion

This compound is a well-characterized, potent, and specific inhibitor of human renin. Its chemical structure and physicochemical properties have been extensively documented. While its pharmacokinetic profile is marked by low oral bioavailability and high clearance, it demonstrates clear pharmacodynamic effects on the renin-angiotensin-aldosterone system, leading to a reduction in blood pressure. The experimental methodologies for its quantification and the evaluation of its pharmacological effects are based on established analytical and clinical procedures. This technical guide provides a comprehensive overview for researchers and professionals involved in the development of antihypertensive therapies.

References

- 1. This compound (Ro 42-5892)--an orally active renin inhibitor in essential hypertension. Effects on blood pressure and the renin-angiotensin-aldosterone system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jacc.org [jacc.org]

- 3. cris.bgu.ac.il [cris.bgu.ac.il]

- 4. fybreeds.com [fybreeds.com]

- 5. Understanding Renin Inhibitors and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]

- 6. Activity assays and immunoassays for plasma Renin and prorenin: information provided and precautions necessary for accurate measurement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sample collection and processing for the assay of plasma renin activity. A comparison of anticoagulants and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jacc.org [jacc.org]

- 9. Green HPLC-Fluorescence detection method for concurrent analysis of Tamsulosin hydrochloride and Tolterodine tartrate in dosage forms and biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. ovid.com [ovid.com]

- 13. Renal and systemic effects of continued treatment with renin inhibitor this compound in hypertensive patients with normal and impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. resources.novusbio.com [resources.novusbio.com]

- 15. Effects of an orally active renin inhibitor, Ro 42-5892, in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Development and validation of a rapid HPLC- fluorescence method for simultaneous determination of venlafaxine and its major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

Remikiren's Precision Targeting of Renin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding interaction between the renin inhibitor, remikiren, and its target, the enzyme renin. The document details the specific binding site, quantitative binding affinities, and the experimental methodologies used to determine these parameters. Visualizations of the renin-angiotensin signaling pathway, the this compound-renin binding interaction, and a typical experimental workflow are provided to facilitate a deeper understanding of this compound's mechanism of action.

Introduction to this compound and Renin

This compound is a potent and highly specific, second-generation peptidomimetic inhibitor of renin, the enzyme that catalyzes the rate-limiting step in the renin-angiotensin-aldosterone system (RAAS).[1] By blocking the conversion of angiotensinogen to angiotensin I, this compound effectively downregulates the entire RAAS cascade, leading to vasodilation and a reduction in blood pressure.[2] The high specificity of this compound for renin minimizes off-target effects, making it a valuable tool for studying the physiological roles of the RAAS and a promising candidate for the treatment of hypertension.[3]

Renin is an aspartic protease primarily synthesized and secreted by the juxtaglomerular cells of the kidney.[4] Its active site contains two crucial aspartic acid residues, Asp32 and Asp215, which are essential for its catalytic activity. The enzyme's substrate-binding cleft accommodates the N-terminal portion of angiotensinogen, cleaving the Leu-Val bond to release angiotensin I.

Quantitative Analysis of this compound-Renin Binding

The interaction between this compound and human renin has been characterized by strong binding affinity. The following table summarizes the key quantitative data obtained from various in vitro assays.

| Parameter | Value | Method | Reference |

| IC50 | 0.7 nM | In vitro enzyme inhibition assay | [3] |

| Ki | 0.7 nM | BindingDB | [5] |

| Kd | 0.13 nM | BindingDB | [5] |

The this compound Binding Site on Renin

The precise binding site of this compound on human renin has been elucidated through X-ray crystallography of the this compound-renin complex (PDB ID: 3D91).[5][6] this compound occupies the active site cleft of renin, engaging in a network of hydrogen bonds and hydrophobic interactions with key amino acid residues.

Key Interacting Residues

The following table details the specific amino acid residues of renin that form significant interactions with this compound, as determined from the crystal structure.

| Interaction Type | Renin Residues Involved |

| Hydrogen Bonds | Asp32, Gly34, Ser76, Thr77, Asp215, Gly217, Ser219 |

| Hydrophobic Interactions | Tyr75, Phe117, Val120, Leu218, Tyr220, Ile221 |

Visualization of the Binding Interaction

The following diagram illustrates the key interactions between this compound and the active site residues of renin.

Caption: Key interactions between this compound and renin active site residues.

Experimental Protocols

The determination of this compound's binding affinity for renin involves a series of well-established experimental protocols. A typical workflow for a fluorometric enzyme inhibition assay is described below.

Fluorometric Renin Inhibition Assay

This assay measures the ability of an inhibitor to block the enzymatic activity of renin using a fluorogenic substrate.

Materials:

-

Recombinant human renin

-

Fluorogenic renin substrate (e.g., a FRET-based peptide)

-

Assay buffer (e.g., Tris-HCl buffer with appropriate pH and salt concentrations)

-

This compound (or other test inhibitors)

-

96-well black microplates

-

Fluorescence microplate reader

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of recombinant human renin in assay buffer.

-

Prepare a stock solution of the fluorogenic renin substrate in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in assay buffer to generate a range of inhibitor concentrations.

-

-

Assay Setup:

-

In a 96-well black microplate, add the following to each well:

-

Assay buffer

-

Renin solution (to a final concentration in the low nanomolar range)

-

This compound solution (at varying concentrations) or vehicle control (for no-inhibitor wells).

-

-

Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction:

-

Add the fluorogenic renin substrate to all wells to initiate the enzymatic reaction.

-

-

Fluorescence Measurement:

-

Immediately place the microplate in a fluorescence microplate reader pre-set to 37°C.

-

Measure the increase in fluorescence intensity over time (kinetic read) at the appropriate excitation and emission wavelengths for the specific fluorogenic substrate used.

-

-

Data Analysis:

-

Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

-

Plot the reaction velocity as a function of the inhibitor concentration.

-

Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value.

-

Experimental Workflow Diagram

The following diagram outlines the typical workflow for determining the inhibitory activity of this compound.

Caption: A typical experimental workflow for a renin inhibition assay.

This compound in the Context of the Renin-Angiotensin System

This compound's therapeutic effect stems from its ability to inhibit the initial, rate-limiting step of the Renin-Angiotensin System (RAAS). The following diagram illustrates the RAAS cascade and the specific point of inhibition by this compound.

Caption: The RAAS pathway showing this compound's inhibition of renin.

Conclusion

This compound's potent and specific inhibition of renin is a direct result of its high-affinity binding to the enzyme's active site. The detailed understanding of this interaction at a molecular level, supported by quantitative binding data and robust experimental protocols, provides a solid foundation for the rational design of next-generation renin inhibitors and for further research into the therapeutic potential of targeting the Renin-Angiotensin System. This technical guide serves as a comprehensive resource for professionals in the fields of pharmacology, medicinal chemistry, and cardiovascular research.

References

- 1. assaygenie.com [assaygenie.com]

- 2. abcam.com [abcam.com]

- 3. Discovery of this compound as the first orally active renin inhibitor [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. rcsb.org [rcsb.org]

- 6. 3d91 - Human renin in complex with this compound - Summary - Protein Data Bank Japan [pdbj.org]

The Pharmacodynamics of Remikiren: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remikiren is a potent and highly specific, orally active inhibitor of the enzyme renin.[1] As the first step in the renin-angiotensin-aldosterone system (RAAS), the conversion of angiotensinogen to angiotensin I by renin is the rate-limiting step in the production of angiotensin II, a potent vasoconstrictor and a key regulator of blood pressure and electrolyte balance. By directly targeting renin, this compound offers a distinct mechanism of action for the management of hypertension compared to other RAAS-inhibiting agents such as angiotensin-converting enzyme (ACE) inhibitors or angiotensin II receptor blockers (ARBs). This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, including its mechanism of action, dose-dependent effects on the RAAS cascade and blood pressure, and detailed methodologies of key experimental protocols.

Core Mechanism of Action

This compound exerts its pharmacological effect by binding to the active site of renin, thereby preventing the enzymatic cleavage of angiotensinogen to angiotensin I. This direct inhibition leads to a significant reduction in plasma renin activity (PRA) and, consequently, a decrease in the downstream production of angiotensin II and aldosterone.[2][3] Several in vivo experiments have confirmed that this compound is specific for renin and does not lower arterial pressure through unrelated mechanisms.[1]

Signaling Pathway of the Renin-Angiotensin-Aldosterone System (RAAS) and this compound's Point of Intervention

Caption: The RAAS pathway, illustrating how this compound inhibits renin to block the conversion of angiotensinogen to angiotensin I.

Quantitative Pharmacodynamic Effects

The inhibitory effects of this compound on the RAAS and its consequent impact on blood pressure are dose-dependent. The following tables summarize the quantitative data from various clinical studies.

In Vitro and In Vivo Potency

| Parameter | Value | Species | Condition | Reference |

| IC50 (for human renin) | 0.7 nmol/L | Human | In vitro | [3] |

| IC50 (for Angiotensin I production) | 0.5 ng/mL (0.8 nM) | Human | In vivo | [3] |

Dose-Dependent Effects on Plasma Renin Activity (PRA) and Angiotensin II

Studies in healthy volunteers and hypertensive patients have demonstrated a consistent, dose-dependent reduction in PRA and angiotensin I production following oral administration of this compound.[4]

| Oral Dose | Change in PRA | Change in Angiotensin II | Study Population | Reference |

| 100 - 800 mg | Dose-dependent decrease | Dose-dependent decrease | Healthy Volunteers | [4] |

| 600 mg | Effective inhibition 24h post-dose | Reduced only during the first hours | Hypertensive Patients | [2] |

Effects on Blood Pressure in Hypertensive Patients

While this compound as a monotherapy showed limited efficacy in reducing blood pressure in some short-term studies, its antihypertensive effect was markedly potentiated when administered in combination with a diuretic like hydrochlorothiazide.[2]

| Treatment | Change in Systolic Blood Pressure (mmHg) | Change in Diastolic Blood Pressure (mmHg) | Study Population | Reference |

| This compound (600 mg) alone | No significant change | No significant change | Hypertensive Patients | [2] |

| This compound (600 mg) + Hydrochlorothiazide (12.5 or 25 mg) | Marked reduction | Marked reduction | Hypertensive Patients | [2] |

| This compound (600 mg o.i.d. for 8 days) | Peak fall in MAP of 11.2 ± 0.8% | - | Hypertensive Patients (normal or impaired renal function) | [5] |

Effects on Aldosterone

As a downstream consequence of reduced angiotensin II levels, this compound has been shown to decrease plasma aldosterone concentrations.

| Oral Dose | Change in Plasma Aldosterone | Study Population | Reference |

| 600 mg | Fell significantly | Hypertensive Patients |

Experimental Protocols

Measurement of Plasma Renin Activity (PRA)

The determination of PRA is a critical endpoint in assessing the pharmacodynamic effect of renin inhibitors. A common method employed in clinical trials is the radioimmunoassay (RIA) for angiotensin I.[6][7]

Principle: Plasma renin activity is quantified by measuring the rate of angiotensin I generation from endogenous angiotensinogen when plasma is incubated under controlled conditions. The amount of angiotensin I produced is then measured by a competitive radioimmunoassay.[6]

Detailed Methodology:

-

Blood Collection: Whole blood is collected in tubes containing an anticoagulant (e.g., EDTA). It is crucial to handle the samples at room temperature to prevent cryoactivation of prorenin, which can lead to falsely elevated PRA values.[8]

-

Plasma Separation: Plasma is separated by centrifugation at room temperature.[8]

-

Incubation: The plasma sample is divided into two aliquots. One aliquot is incubated at 37°C for a specific period (e.g., 1.5 to 3 hours) to allow for the enzymatic generation of angiotensin I by renin. The other aliquot is kept at 4°C to serve as a blank, inhibiting renin activity. The incubation is typically performed at an optimal pH for renin activity (around 5.5-6.0), and inhibitors of angiotensin-converting enzyme and angiotensinases are added to prevent the degradation of the newly formed angiotensin I.[6]

-

Radioimmunoassay (RIA):

-

A known amount of radiolabeled angiotensin I (e.g., ¹²⁵I-angiotensin I) is mixed with a specific antibody against angiotensin I.

-

The plasma incubates (both the 37°C sample and the 4°C blank) are then added to this mixture. The unlabeled angiotensin I in the plasma competes with the radiolabeled angiotensin I for binding to the antibody.

-

After reaching equilibrium, the antibody-bound angiotensin I is separated from the free angiotensin I (e.g., using charcoal dextran).

-

The radioactivity of the bound fraction is measured using a gamma counter.

-

-

Quantification: The concentration of angiotensin I in the plasma samples is determined by comparing the results to a standard curve generated with known amounts of unlabeled angiotensin I. PRA is then expressed as the amount of angiotensin I generated per unit of volume per unit of time (e.g., ng/mL/hr).[9]

Measurement of Angiotensin II

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of angiotensin II in plasma.[10][11][12]

Principle: This method involves the extraction of angiotensin II from plasma, followed by separation using liquid chromatography and detection and quantification by tandem mass spectrometry.

Detailed Methodology:

-

Sample Preparation:

-

Blood is collected into chilled tubes containing EDTA and a cocktail of peptidase inhibitors to prevent the degradation of angiotensin II.

-

Plasma is separated by refrigerated centrifugation.

-

-

Solid-Phase Extraction (SPE): Angiotensin II is extracted and concentrated from the plasma using a solid-phase extraction cartridge (e.g., C18). This step removes interfering substances from the plasma matrix.[10]

-

Liquid Chromatography (LC): The extracted sample is injected into a high-performance liquid chromatography (HPLC) system. The angiotensin II is separated from other components on a reversed-phase column.

-

Tandem Mass Spectrometry (MS/MS):

-

The eluent from the LC column is introduced into the mass spectrometer, typically equipped with an electrospray ionization (ESI) source.

-

In the first mass analyzer (Q1), a specific precursor ion corresponding to the mass-to-charge ratio (m/z) of angiotensin II is selected.

-

This precursor ion is then fragmented in a collision cell (Q2).

-

In the second mass analyzer (Q3), specific product ions characteristic of angiotensin II are selected and detected.

-

-

Quantification: The concentration of angiotensin II in the sample is determined by comparing the peak area of the specific product ions to that of a known amount of a stable isotope-labeled internal standard, using a calibration curve.[13]

Clinical Trial Workflow

The investigation of a novel renin inhibitor like this compound typically follows a structured clinical trial workflow to assess its safety, tolerability, and efficacy.

Caption: A simplified workflow diagram illustrating the key phases of a typical randomized, placebo-controlled clinical trial for a renin inhibitor.

Conclusion

This compound is a potent and specific inhibitor of renin, the rate-limiting enzyme in the RAAS. Its pharmacodynamic profile is characterized by a dose-dependent reduction in plasma renin activity, leading to decreased levels of angiotensin II and aldosterone. While its antihypertensive effect as a monotherapy may be modest in short-term studies, it is significantly enhanced when combined with diuretics. The development of this compound and other renin inhibitors has provided valuable insights into the role of the RAAS in cardiovascular regulation and has paved the way for novel therapeutic strategies in the management of hypertension. This technical guide has provided a detailed overview of the pharmacodynamics of this compound, supported by quantitative data and detailed experimental methodologies, to serve as a valuable resource for researchers and professionals in the field of drug development.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound (Ro 42-5892)--an orally active renin inhibitor in essential hypertension. Effects on blood pressure and the renin-angiotensin-aldosterone system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Multiple dose pharmacokinetics and concentration effect relationship of the orally active renin inhibitor this compound (Ro 42-5892) in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hemodynamics, biochemical effects, and pharmacokinetics of the renin inhibitor this compound in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Renal and systemic effects of continued treatment with renin inhibitor this compound in hypertensive patients with normal and impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Radioimmunoassay of plasma renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Radioimmunoassay of plasma renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. labcorp.com [labcorp.com]

- 9. jnm.snmjournals.org [jnm.snmjournals.org]

- 10. Method Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry for Angiotensin-II in Human Plasma: Application to Study Interaction Between Atorvastatin & Olmesartan Drug Combination - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An LC-MS/MS assay for analysis of equilibrium angiotensin II in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Remikiren IC50 Value Determination: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the determination of the half-maximal inhibitory concentration (IC50) of Remikiren, a potent and specific inhibitor of the enzyme renin. The document outlines the quantitative IC50 values reported in the literature, details the experimental methodologies for its determination, and illustrates the relevant biological pathways.

Quantitative IC50 Data for this compound

The inhibitory potency of this compound against renin has been determined in both in vitro enzymatic assays and in clinical settings. The IC50 value is a critical parameter for assessing the efficacy of this antihypertensive agent.

| Parameter | Value | Species/System | Method | Reference |

| IC50 | 0.7 nmol/l | Human Renin (in vitro) | Not Specified | [1] |

| IC50 | 0.5 ng/ml (0.8 nM) | Hypertensive Patients (in vivo) | Emax-model correlation of plasma concentration and Angiotensin I production inhibition | [2][3] |

Experimental Protocols for IC50 Determination

The determination of this compound's IC50 is typically performed using in vitro renin inhibitor screening assays. These assays measure the enzymatic activity of renin in the presence of varying concentrations of the inhibitor. Two common methods are detailed below.

Fluorometric Renin Inhibitor Screening Assay

This method provides a convenient and high-throughput approach for screening renin inhibitors.[4][5]

Principle: The assay utilizes a synthetic peptide substrate that mimics the natural substrate for renin, angiotensinogen.[4][5] This peptide is labeled with a fluorophore on one end and a quencher on the other. In its intact state, the quencher suppresses the fluorescence of the fluorophore. When renin cleaves the peptide, the fluorophore is released from the proximity of the quencher, resulting in a measurable increase in fluorescence. The intensity of the fluorescence is directly proportional to the activity of renin.

Experimental Workflow:

Caption: Workflow for a fluorometric renin inhibitor assay to determine this compound's IC50.

High-Performance Liquid Chromatography (HPLC) Based Assay

This method offers a direct measurement of the product of the renin-catalyzed reaction.[6]

Principle: The assay measures the formation of Angiotensin I from a synthetic or natural renin substrate (tetradecapeptide or angiotensinogen).[6] The reaction is stopped after a specific incubation time, and the reaction mixture is analyzed by reverse-phase HPLC to separate and quantify the amount of Angiotensin I produced. The inhibitory effect of this compound is determined by the reduction in Angiotensin I formation.

Experimental Workflow:

Caption: Workflow for an HPLC-based renin inhibition assay for this compound IC50 determination.

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effect by directly inhibiting renin, the enzyme that catalyzes the rate-limiting step in the Renin-Angiotensin-Aldosterone System (RAAS).[7] This system plays a crucial role in regulating blood pressure and fluid balance.

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of this compound.

By inhibiting renin, this compound prevents the conversion of angiotensinogen to angiotensin I, thereby reducing the downstream production of angiotensin II and aldosterone.[7] This leads to vasodilation and a reduction in blood pressure. The high specificity of this compound for renin makes it a targeted therapeutic agent for the management of hypertension.[1][8]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Multiple dose pharmacokinetics and concentration effect relationship of the orally active renin inhibitor this compound (Ro 42-5892) in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Multiple dose pharmacokinetics and concentration effect relationship of the orally active renin inhibitor this compound (Ro 42-5892) in hypertensive patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. resources.novusbio.com [resources.novusbio.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Determination of in vitro activity renin inhibitors by HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. go.drugbank.com [go.drugbank.com]

Methodological & Application

Application Notes and Protocols for Remikiren In Vitro Enzyme Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remikiren is a potent and specific inhibitor of renin, the enzyme that catalyzes the rate-limiting step in the renin-angiotensin-aldosterone system (RAAS).[1][2][3][4][5][6][7] The inhibition of renin offers a targeted approach for the treatment of hypertension and other cardiovascular diseases.[1][2][8][9] Accurate and reproducible in vitro enzyme inhibition assays are crucial for the characterization of renin inhibitors like this compound. These application notes provide a detailed protocol for determining the inhibitory activity of this compound against human renin using a fluorescence resonance energy transfer (FRET)-based assay.

Data Presentation

Inhibitory Potency of this compound

The following table summarizes the in vitro inhibitory potency of this compound against human renin.

| Compound | Target Enzyme | Assay Principle | IC50 (nmol/L) | Reference |

| This compound | Human Renin | Not Specified | 0.7 | [1][2] |

Note: The IC50 value is a measure of the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity under the specified assay conditions. It is dependent on experimental conditions such as substrate concentration.

Signaling Pathway

The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure and fluid balance. This compound targets the initial, rate-limiting step of this cascade.

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound.

Experimental Protocols

In Vitro Renin Inhibition Assay using a FRET-based Method

This protocol describes a common and sensitive method for measuring the inhibitory activity of this compound on renin. The assay utilizes a synthetic FRET peptide substrate that is cleaved by renin, resulting in a fluorescent signal.

1. Materials and Reagents:

-

Human recombinant renin

-

FRET-based renin substrate (e.g., (DABCYL)-γ-Abu-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-(EDANS)-NH2)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 100 mM NaCl and 1 mM EDTA

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

96-well black, flat-bottom microplates

-

Fluorescence microplate reader with excitation and emission wavelengths suitable for the FRET pair (e.g., Ex/Em = 340/490 nm for EDANS/DABCYL)

2. Experimental Workflow:

Caption: Workflow for a FRET-based in vitro renin inhibition assay.

3. Detailed Procedure:

-

Preparation of Reagents:

-

Prepare the assay buffer and store it at 4°C.

-

Reconstitute the human recombinant renin in the assay buffer to the desired stock concentration. Aliquot and store at -80°C.

-

Reconstitute the FRET substrate in DMSO to a stock concentration of 10 mM. Aliquot and store at -20°C, protected from light.

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

-

Assay Protocol:

-

Prepare serial dilutions of this compound in DMSO. A typical starting concentration range would be from 100 µM down to 0.1 nM.

-

In a 96-well black microplate, add 2 µL of the diluted this compound or DMSO (for control wells) to the appropriate wells.

-

Prepare a working solution of human renin in the assay buffer. The final concentration in the well should be optimized for linear reaction kinetics.

-

Add 98 µL of the renin solution to each well containing the inhibitor or DMSO.

-

Mix gently and pre-incubate the plate for 15 minutes at 37°C.

-

Prepare a working solution of the FRET substrate in the assay buffer. The final concentration should be at or near the Km value for renin.

-

Initiate the enzymatic reaction by adding 100 µL of the substrate solution to all wells.

-

Immediately start monitoring the increase in fluorescence in a microplate reader at 37°C. Measure the fluorescence intensity every 1-2 minutes for a total of 30-60 minutes.

-

4. Data Analysis:

-

Calculate the Rate of Reaction: Determine the initial velocity (rate) of the reaction for each well by plotting fluorescence intensity versus time and calculating the slope of the linear portion of the curve.

-

Calculate Percent Inhibition:

-

The percent inhibition for each this compound concentration is calculated using the following formula: % Inhibition = [1 - (Rate of inhibitor well / Rate of control well)] x 100

-

-

Determine the IC50 Value:

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism, R) to determine the IC50 value.

-

Alternative Assay Method: HPLC-based Assay

An alternative to FRET-based assays is the use of High-Performance Liquid Chromatography (HPLC) to measure renin activity.[10][11] This method involves the incubation of renin with its natural substrate, angiotensinogen, or a synthetic peptide substrate. The reaction is then stopped, and the product, angiotensin I, is separated and quantified by HPLC.[10] While this method can be more complex and time-consuming, it directly measures the formation of the physiological product.

Conclusion

The provided protocol for a FRET-based in vitro enzyme inhibition assay offers a robust and sensitive method for characterizing the inhibitory activity of this compound against renin. This information is essential for researchers and professionals involved in the discovery and development of novel renin inhibitors for the treatment of cardiovascular diseases.

References

- 1. Discovery of this compound as the first orally active renin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Hemodynamics, biochemical effects, and pharmacokinetics of the renin inhibitor this compound in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound (Ro 42-5892)--an orally active renin inhibitor in essential hypertension. Effects on blood pressure and the renin-angiotensin-aldosterone system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Clinical pharmacokinetics and efficacy of renin inhibitors [pubmed.ncbi.nlm.nih.gov]

- 9. jacc.org [jacc.org]

- 10. Determination of in vitro activity renin inhibitors by HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of this compound, a potent orally active inhibitor of human renin, in rat, dog and primates - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays to Determine Remikiren Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remikiren is a potent and specific inhibitor of renin, the enzyme that catalyzes the rate-limiting step in the renin-angiotensin system (RAS).[1] By blocking the conversion of angiotensinogen to angiotensin I, this compound effectively reduces the downstream production of angiotensin II, a potent vasoconstrictor, thereby leading to a decrease in blood pressure.[1] This document provides detailed application notes and protocols for conducting cell-based assays to evaluate the activity of this compound. These assays are crucial for understanding the efficacy of the compound in a cellular context, which is more physiologically relevant than traditional biochemical assays.

Mechanism of Action of this compound

The renin-angiotensin system is a critical regulator of blood pressure and fluid balance. Renin, an aspartyl protease primarily secreted by the juxtaglomerular cells of the kidney, cleaves angiotensinogen to form angiotensin I. Angiotensin-converting enzyme (ACE) then converts angiotensin I to angiotensin II, which exerts its effects by binding to its receptors, primarily the AT1 receptor. This binding leads to vasoconstriction, aldosterone secretion, and sodium retention, all of which contribute to an increase in blood pressure. This compound directly inhibits the enzymatic activity of renin, thus blocking the entire downstream cascade.

Signaling Pathway of the Renin-Angiotensin System and Inhibition by this compound

Data Presentation

| Assay Type | System | IC50 (nM) | Reference |

| Biochemical Assay | Purified Human Renin | 0.7 | [1] |

| Hypothetical Cell-Based Assay | Calu-6 Cells | To be determined | N/A |

| Hypothetical Cell-Based Assay | As4.1 Cells | To be determined | N/A |

Experimental Protocols

Cell Line Selection

For a cell-based assay of a human renin inhibitor, a human cell line that endogenously expresses renin is ideal. The Calu-6 cell line, a human pulmonary carcinoma cell line, is a suitable choice as it has been shown to express high levels of endogenous human renin mRNA.[2] As a comparative model, the mouse juxtaglomerular cell line As4.1 can also be utilized, as it expresses the renin gene.[3][4][5]

Protocol 1: Cell-Based Renin Activity Assay using FRET

This protocol describes a method to measure the inhibitory effect of this compound on renin activity in a cellular context using a Fluorescence Resonance Energy Transfer (FRET)-based substrate.

Workflow for Cell-Based FRET Assay

Materials:

-

Calu-6 cell line

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

DMSO (for dissolving this compound)

-

96-well black, clear-bottom tissue culture plates

-

Cell lysis buffer (e.g., Triton X-100 based)

-

FRET-based renin substrate

-

Fluorescence plate reader with kinetic read capabilities

Procedure:

-

Cell Seeding:

-

Culture Calu-6 cells in complete medium.

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well black, clear-bottom plate at a density of 5 x 104 cells/well.

-

Incubate for 24-48 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and growth.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO only).

-

Carefully remove the culture medium from the wells and replace it with the medium containing the different concentrations of this compound.

-

Incubate the plate for a predetermined time (e.g., 1-2 hours) at 37°C.

-

-

Cell Lysis:

-

After incubation, remove the medium containing the compound.

-

Wash the cells once with PBS.

-

Add an appropriate volume of cell lysis buffer to each well and incubate for 10-15 minutes at room temperature with gentle shaking to ensure complete lysis.

-

-

Renin Activity Measurement:

-

Prepare the FRET-based renin substrate according to the manufacturer's instructions.

-

Add the FRET substrate solution to each well of the plate.

-

Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the FRET pair.

-

Measure the fluorescence intensity kinetically every 1-2 minutes for at least 30-60 minutes.

-

-

Data Analysis:

-

For each concentration of this compound, determine the rate of substrate cleavage by calculating the slope of the linear portion of the fluorescence versus time curve.

-

Calculate the percentage of renin inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Protocol 2: Measurement of Angiotensin I Production from Endogenous Renin

This protocol provides an alternative method to assess this compound's activity by measuring the product of the renin-catalyzed reaction, angiotensin I, in the cell culture supernatant.

Materials:

-

Calu-6 cell line

-

Complete cell culture medium

-

This compound

-

DMSO

-

24-well tissue culture plates

-

Angiotensin I ELISA kit

-

Plate reader for ELISA

Procedure:

-

Cell Seeding and Treatment:

-

Seed Calu-6 cells in a 24-well plate and grow to confluence.

-

Wash the cells with serum-free medium.

-

Add fresh serum-free medium containing serial dilutions of this compound or vehicle control to the wells.

-

Incubate for a specified period (e.g., 6-24 hours) at 37°C.

-

-

Supernatant Collection:

-

After incubation, carefully collect the culture supernatant from each well.

-

Centrifuge the supernatant to remove any cell debris.

-

-

Angiotensin I Quantification:

-

Measure the concentration of angiotensin I in the collected supernatant using a commercially available Angiotensin I ELISA kit.

-

Follow the manufacturer's protocol for the ELISA procedure.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of angiotensin I production for each this compound concentration compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value.

-

Conclusion

The provided application notes and protocols offer a framework for the cell-based evaluation of this compound's activity. The FRET-based assay provides a direct measure of renin's enzymatic activity within a cellular lysate, while the angiotensin I production assay assesses the functional consequence of renin inhibition in intact cells. The choice of assay will depend on the specific research question and available resources. It is crucial to experimentally determine the IC50 of this compound in the chosen cell line to accurately assess its cellular potency.

References

- 1. Discovery of this compound as the first orally active renin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Endogenous human renin expression and promoter activity in CALU-6, a pulmonary carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cell-cell contacts via N-cadherin induce a regulatory renin secretory phenotype in As4.1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of Renin Expression by Β1-Integrin in As4.1 Juxtaglomerular Line Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Oral Gavage of Remikiren in Rats

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remikiren is a potent and highly specific, orally active inhibitor of the enzyme renin.[1] Developed by Hoffmann-La Roche, it plays a crucial role in the renin-angiotensin system (RAS), a key regulator of blood pressure and fluid balance.[2][3] By blocking the initial, rate-limiting step in the RAS cascade, this compound prevents the conversion of angiotensinogen to angiotensin I, thereby reducing the downstream production of the potent vasoconstrictor, angiotensin II. This mechanism makes this compound a subject of significant interest in the research and development of antihypertensive therapies.

These application notes provide a detailed protocol for the oral administration of this compound to rats via gavage, a standard method for precise oral dosing in preclinical studies. The accompanying data and diagrams are intended to support researchers in designing and executing studies involving this compound.

Mechanism of Action: The Renin-Angiotensin System